2-(3-Aminoazetidin-1-yl)-6-methylpyrimidin-4(3H)-one dihydrochloride
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Overview
Description
2-(3-Aminoazetidin-1-yl)-6-methylpyrimidin-4(3H)-one dihydrochloride is a heterocyclic compound that features a pyrimidine ring fused with an azetidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminoazetidin-1-yl)-6-methylpyrimidin-4(3H)-one dihydrochloride typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Azetidine Moiety: The azetidine ring can be introduced via nucleophilic substitution reactions.
Final Assembly: The final compound is obtained by coupling the azetidine and pyrimidine intermediates under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the synthesis in a stepwise manner.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminoazetidin-1-yl)-6-methylpyrimidin-4(3H)-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group under oxidative conditions.
Reduction: Reduction of the pyrimidine ring to form dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
Oxidation Products: Nitro derivatives of the original compound.
Reduction Products: Dihydropyrimidine derivatives.
Substitution Products: Various substituted azetidine derivatives.
Scientific Research Applications
2-(3-Aminoazetidin-1-yl)-6-methylpyrimidin-4(3H)-one dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Aminoazetidin-1-yl)-6-methylpyrimidin-4(3H)-one dihydrochloride involves:
Molecular Targets: It may target specific enzymes or receptors in biological systems.
Pathways Involved: The compound can modulate signaling pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: Known for their anti-fibrotic activities.
Imidazo[1,5-a]pyridine Derivatives: Exhibiting unique chemical structure and versatility.
Uniqueness
2-(3-Aminoazetidin-1-yl)-6-methylpyrimidin-4(3H)-one dihydrochloride stands out due to its specific combination of the azetidine and pyrimidine moieties, which imparts unique pharmacological properties not commonly found in other similar compounds.
Properties
IUPAC Name |
2-(3-aminoazetidin-1-yl)-4-methyl-1H-pyrimidin-6-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O.2ClH/c1-5-2-7(13)11-8(10-5)12-3-6(9)4-12;;/h2,6H,3-4,9H2,1H3,(H,10,11,13);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRWIRSCNDWCET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CC(C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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